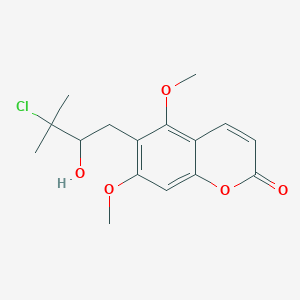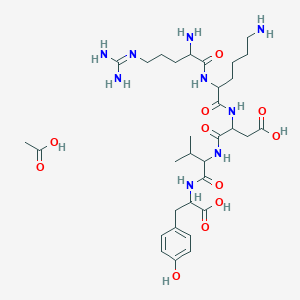![molecular formula C9H15NO B12311417 rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis](/img/structure/B12311417.png)
rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,5S)-3-oxaspiro[bicyclo[310]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis typically involves multiple steps. The synthetic route often starts with the preparation of the bicyclo[3.1.0]hexane core, followed by the introduction of the spirocyclic oxirane ring. The final step involves the addition of the methanamine group. Reaction conditions may include the use of specific catalysts, temperature control, and purification techniques to ensure the desired stereochemistry and purity of the compound.
Analyse Des Réactions Chimiques
rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to rac-[(1R,5S)-3-oxaspiro[bicyclo[310]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis include other spirocyclic amines and oxiranes These compounds share structural similarities but may differ in their chemical reactivity and biological activity The uniqueness of rac-[(1R,5S)-3-oxaspiro[bicyclo[31
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanamine |
InChI |
InChI=1S/C9H15NO/c10-6-8-4-7(8)5-11-9(8)2-1-3-9/h7H,1-6,10H2 |
Clé InChI |
VQEPOUOBSHNGPE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C3(CC3CO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)



![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)



![4'-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12311377.png)

![[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol](/img/structure/B12311397.png)

![1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+](/img/structure/B12311407.png)
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B12311408.png)
